Z-D-VAL-LEU-OH
Z-D-VAL-LEU-OH
Brand Name:
Vulcanchem
CAS No.:
17708-79-1
VCID:
VC21039743
InChI:
InChI=1S/C19H28N2O5/c1-12(2)10-15(18(23)24)20-17(22)16(13(3)4)21-19(25)26-11-14-8-6-5-7-9-14/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,20,22)(H,21,25)(H,23,24)
SMILES:
CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1
Molecular Formula:
C19H28N2O5
Molecular Weight:
364.4 g/mol
Z-D-VAL-LEU-OH
CAS No.: 17708-79-1
Cat. No.: VC21039743
Molecular Formula: C19H28N2O5
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17708-79-1 |
|---|---|
| Molecular Formula | C19H28N2O5 |
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | 4-methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid |
| Standard InChI | InChI=1S/C19H28N2O5/c1-12(2)10-15(18(23)24)20-17(22)16(13(3)4)21-19(25)26-11-14-8-6-5-7-9-14/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,20,22)(H,21,25)(H,23,24) |
| Standard InChI Key | ABNKBDCDDUXJCU-HOTGVXAUSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
| SMILES | CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
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